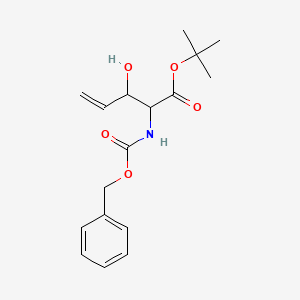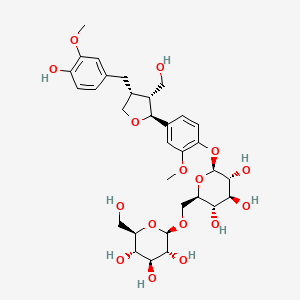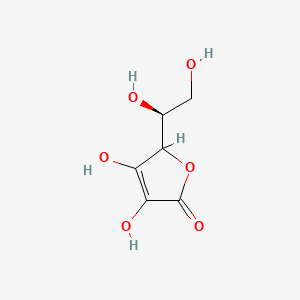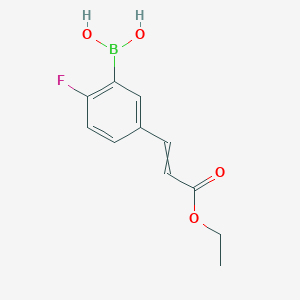![molecular formula C11H14FNO B13413264 Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a fluorophenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- involves several steps. One common method includes the reaction of cyclopropanamine with 3-fluorophenoxy methyl chloride under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorophenoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- can be compared with other similar compounds, such as:
Cyclopropanamine, 1-[(3-chlorophenoxy)methyl]-N-methyl-: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
Cyclopropanamine, 1-[(3-bromophenoxy)methyl]-N-methyl-:
Cyclopropanamine, 1-[(3-iodophenoxy)methyl]-N-methyl-:
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
1-[(3-fluorophenoxy)methyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-13-11(5-6-11)8-14-10-4-2-3-9(12)7-10/h2-4,7,13H,5-6,8H2,1H3 |
Clé InChI |
KNBVNLSEFASTRT-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)COC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


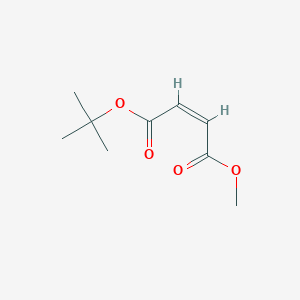

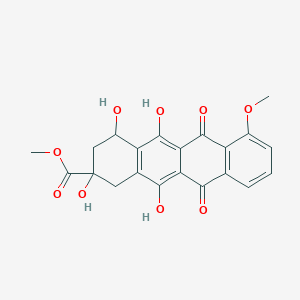
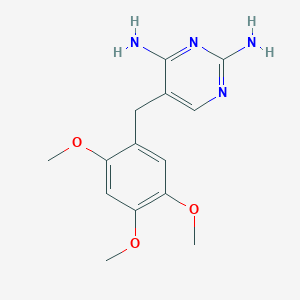
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
